molecular formula C22H12Br2ClNO4 B2934564 6,8-dibromo-N-[4-(4-chlorophenoxy)phenyl]-2-oxochromene-3-carboxamide CAS No. 310451-09-3

6,8-dibromo-N-[4-(4-chlorophenoxy)phenyl]-2-oxochromene-3-carboxamide

Cat. No. B2934564
CAS RN: 310451-09-3
M. Wt: 549.6
InChI Key: XJLWCXUVUMVHTP-UHFFFAOYSA-N
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Description

6,8-dibromo-N-[4-(4-chlorophenoxy)phenyl]-2-oxochromene-3-carboxamide is a synthetic compound that belongs to the class of chromene derivatives. It has been widely studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry.

Mechanism Of Action

The mechanism of action of 6,8-dibromo-N-[4-(4-chlorophenoxy)phenyl]-2-oxochromene-3-carboxamide is not fully understood. However, it has been suggested that it exerts its pharmacological effects by modulating various signaling pathways and molecular targets, including the NF-κB pathway, the PI3K/Akt pathway, and the MAPK pathway.
Biochemical and physiological effects:
6,8-dibromo-N-[4-(4-chlorophenoxy)phenyl]-2-oxochromene-3-carboxamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, it has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation.

Advantages And Limitations For Lab Experiments

One of the advantages of using 6,8-dibromo-N-[4-(4-chlorophenoxy)phenyl]-2-oxochromene-3-carboxamide in lab experiments is its high potency and specificity. It has been shown to exhibit pharmacological effects at relatively low concentrations, making it a valuable tool for studying various biological processes. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research involving 6,8-dibromo-N-[4-(4-chlorophenoxy)phenyl]-2-oxochromene-3-carboxamide. One area of interest is the development of novel therapeutic agents based on this compound for the treatment of various diseases. Another area of interest is the elucidation of its mechanism of action and molecular targets, which could provide insights into the underlying biological processes involved in its pharmacological effects. Additionally, further studies are needed to explore its potential applications in other areas of scientific research, such as neuroscience and immunology.

Synthesis Methods

The synthesis of 6,8-dibromo-N-[4-(4-chlorophenoxy)phenyl]-2-oxochromene-3-carboxamide involves the reaction of 6,8-dibromo-2-oxochromene-3-carboxylic acid with 4-(4-chlorophenoxy)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to obtain the final product.

Scientific Research Applications

6,8-dibromo-N-[4-(4-chlorophenoxy)phenyl]-2-oxochromene-3-carboxamide has been studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. It has also been studied for its potential as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.

properties

IUPAC Name

6,8-dibromo-N-[4-(4-chlorophenoxy)phenyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12Br2ClNO4/c23-13-9-12-10-18(22(28)30-20(12)19(24)11-13)21(27)26-15-3-7-17(8-4-15)29-16-5-1-14(25)2-6-16/h1-11H,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLWCXUVUMVHTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12Br2ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-dibromo-N-[4-(4-chlorophenoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide

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